

stability of the C74 fullerene cage with barium

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An In-depth Technical Guide to the Stability and Characterization of the Endohedral Metallofullerene Ba@C74

Abstract

Endohedral metallofullerenes (EMFs), which consist of a fullerene cage encapsulating one or more metal atoms, represent a unique class of nanomaterials with properties distinct from their empty cage counterparts. The encapsulation process, often involving a charge transfer from the metal to the cage, can stabilize fullerene isomers that are otherwise unstable or prone to polymerization. This guide provides a detailed technical overview of the stability, synthesis, and characterization of the barium-encapsulated C74 fullerene, Ba@C74. We consolidate findings from key experimental studies, present quantitative structural data, and provide detailed experimental protocols for its synthesis and analysis.

Introduction: The Stability of Fullerene Cages

The stability of a fullerene cage is governed by several factors, including the Isolated Pentagon Rule (IPR), molecular symmetry, and the magnitude of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap.[1] Fullerenes that violate these principles, such as the D(3h) isomer of C74, tend to be highly reactive and unstable. The empty D(3h)-C74 cage possesses a low HOMO-LUMO gap, which leads to a high propensity for polymerization and, consequently, low solubility in common organic solvents.

The encapsulation of a metal atom, creating an endohedral metallofullerene, is a powerful method to stabilize otherwise unstable fullerene cages.[2] This stabilization primarily arises

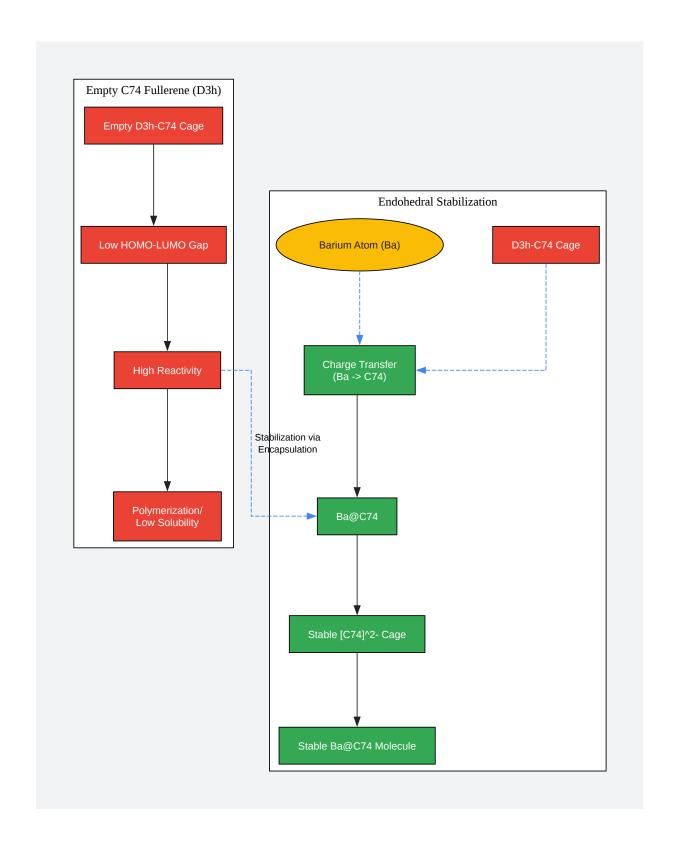


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from a charge transfer from the encapsulated metal atom to the carbon cage.[3] In the case of Ba@C74, the barium atom donates electrons to the C74 cage, altering its electronic structure and satisfying the cage's electronic requirements for stability.[2] This results in a stable Ba@C74 molecule where the D(3h)-C74 isomer is locked in place, preventing its polymerization. Raman spectroscopy studies confirm the divalent state of the encapsulated barium atom (Ba²⁺), indicating a significant charge transfer to the cage.[2]





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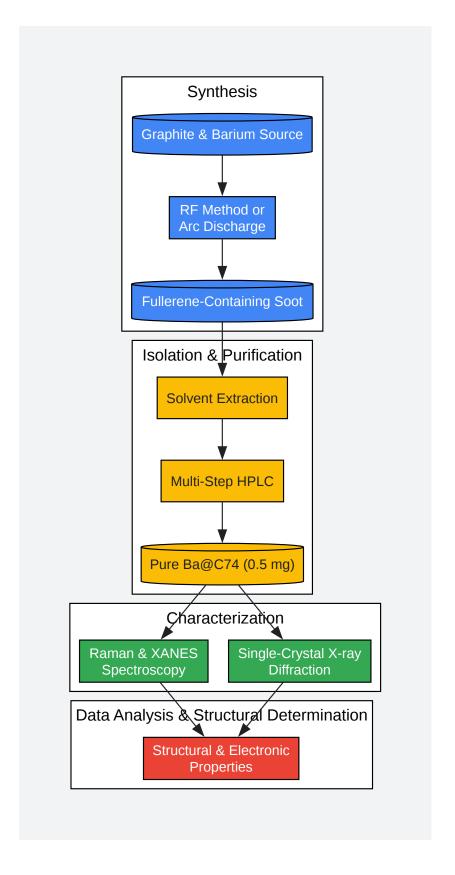
Caption: Conceptual diagram of the endohedral stabilization of the C74 fullerene cage.



Synthesis, Isolation, and Characterization Workflow

The production and verification of Ba@C74 involves a multi-stage process beginning with synthesis, followed by purification, and culminating in detailed structural and spectroscopic characterization.





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Caption: Experimental workflow for the synthesis and characterization of Ba@C74.



Structural and Physical Properties

The definitive structure of Ba@C74 has been elucidated through a combination of single-crystal X-ray diffraction and X-ray Absorption Near Edge Structure (XANES) spectroscopy.[4][5] These studies confirm the endohedral nature of the complex and provide precise measurements of its key structural parameters.

Quantitative Structural Data

The analysis of microcrystals of Ba@C74·Co(OEP)·2C6H6 at 100 K yielded the following structural details.[4][5]

Parameter	Value	Method	Reference
Fullerene Cage Isomer	D(3h)	X-ray Diffraction, XANES	[4][5]
Barium Atom Location	Endohedral, Off- center	X-ray Diffraction, XANES	[4][5]
Ba Off-Center Shift	130–150 pm	XANES Simulation	[4][5]
Shortest Ba-C Distance	265 pm	X-ray Diffraction	[4][5]
Endohedral Ba Localization	High, two split positions	X-ray Diffraction	[4][5]
C74 Cage Orientation	Two distinct orientations	X-ray Diffraction	[4][5]
Ba L(III) XANES Peak	~5275 eV	XANES Spectroscopy	[4][5]

Electronic and Vibrational Properties

The encapsulation of barium significantly influences the electronic properties of the C74 cage. The transfer of approximately two electrons from the barium atom to the fullerene cage results in the formation of a stable [Ba]²⁺@[C74]²⁻ complex.[2][3] This charge transfer is corroborated by Raman spectroscopy, which detects low-frequency vibrations corresponding to the metal-cage mode, a characteristic feature of divalent metal encapsulation.[2] XANES spectroscopy



further confirms the endohedral, off-center position of the barium atom, which is in good agreement with quantum chemical calculations.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of endohedral metallofullerenes. The following protocols are based on the successful production and characterization of Ba@C74.[4][5]

Synthesis via Radio Frequency (RF) Method

- Precursor Preparation: A composite material is prepared from graphite and a source of barium (e.g., barium oxide).
- Evaporation: The barium and carbon are evaporated simultaneously in a reaction chamber. This is achieved using the radio frequency (RF) heating method.
- Atmosphere Control: The evaporation process is conducted under a dynamic flow of helium gas to facilitate the formation of fullerene cages and promote cooling.
- Soot Collection: The resulting carbon soot, containing a mixture of empty fullerenes and endohedral metallofullerenes (including Ba@C74), is collected from the chamber walls.[4][5]

Isolation and Purification via HPLC

- Soxhlet Extraction: The raw soot is first treated with a suitable solvent (e.g., carbon disulfide
 or toluene) in a Soxhlet apparatus to extract the soluble fullerene fraction.
- Multi-Step HPLC: The crude extract is subjected to a multi-step high-pressure liquid chromatography (HPLC) separation process. This typically involves a series of columns with different stationary phases to isolate fullerenes by size and polarity. For Ba@C74, a threestep HPLC separation has been reported to yield approximately 0.5 mg of pure sample.[4][5]

Single-Crystal X-ray Diffraction

 Crystallization: To obtain a structure via X-ray diffraction, single crystals of sufficient quality are required. Ba@C74 has been successfully crystallized as Ba@C74·Co(OEP)·2C6H6



(where Co(OEP) is cobalt(II) octaethylporphyrin) by co-crystallization in a benzene solution. [4][5]

- Data Collection: Microcrystals are mounted on a goniometer. High-intensity X-rays, typically from a synchrotron source, are used to obtain a diffraction pattern. For Ba@C74, data was collected at a cryogenic temperature of 100 K to minimize thermal vibrations and improve resolution.[4][5]
- Structure Solution and Refinement: The diffraction pattern is processed to determine the electron density map of the crystal. From this map, the positions of the individual atoms in the Ba@C74 molecule, the Co(OEP) complex, and the solvent molecules are determined and refined to produce a conclusive structural model.[4][5]

XANES Spectroscopy

- Sample Preparation: A thin film of purified Ba@C74 is prepared for analysis.
- Data Acquisition: The sample is irradiated with X-rays of varying energy, tuned around the barium L(III) absorption edge (~5275 eV). The X-ray absorption is measured as a function of energy.
- Spectral Analysis: The resulting XANES spectrum provides information about the oxidation state and local coordination environment of the barium atom.
- Structural Confirmation: The experimental spectrum is compared with simulated XANES spectra based on different theoretical structural models (e.g., endohedral vs. exohedral, oncenter vs. off-center). The strong agreement between the experimental data for Ba@C74 and simulations of an off-center endohedral model confirms the Ba atom's location inside the cage.[4][5]

Conclusion

The endohedral metallofullerene Ba@C74 serves as a prime example of how metal encapsulation can stabilize a fullerene cage that is otherwise highly reactive in its empty form. The charge transfer from the barium atom to the D(3h)-symmetric C74 cage results in a stable molecule with well-defined structural and electronic properties. The combination of advanced synthesis, multi-step purification, and powerful analytical techniques like single-crystal X-ray



diffraction and XANES spectroscopy has been instrumental in providing a conclusive and detailed understanding of this fascinating nanomaterial. These findings not only contribute to the fundamental knowledge of fullerene chemistry but also pave the way for the potential application of such stable endohedral systems in various fields, including materials science and biomedicine.

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